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Compound of Interest

Compound Name: ML786 dihydrochloride

Cat. No.: B609181 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
ML786 dihydrochloride, also known as BGB659, is a potent and orally bioavailable small

molecule inhibitor of Raf kinases.[1][2] As a critical component of the MAPK/ERK signaling

pathway, Raf kinases are implicated in various cancers, making them a key target for

therapeutic intervention. This technical guide provides a comprehensive overview of the

chemical and biological properties of ML786 dihydrochloride, including its mechanism of

action, physicochemical characteristics, and its effects on cellular signaling. Detailed

experimental methodologies for assessing its activity are also presented to aid researchers in

their investigations of this and similar compounds.

Physicochemical Properties
ML786 dihydrochloride is a white to off-white solid. Its key chemical and physical properties

are summarized in the table below.
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Property Value Reference(s)

Chemical Name

3-(1-Amino-1-methylethyl)-N-

[(2R)-1,2,3,4-tetrahydro-7-oxo-

1,8-naphthyridin-4-yl)oxy]-2-

naphthalenyl]-5-

(trifluoromethyl)benzamide

dihydrochloride

[1][2]

Alternative Names BGB659 [1][2]

CAS Number 1237536-18-3 [1][3]

Molecular Formula C₂₉H₂₉F₃N₄O₃ · 2HCl [1]

Molecular Weight 611.48 g/mol [1][3]

Purity
≥98% (typically analyzed by

HPLC)
[1][2]

Solubility
Soluble to 100 mM in water

and DMSO
[1][3]

Storage Conditions

Store at +4°C for short-term

and -20°C in lyophilized form

for long-term (stable for 36

months). In solution, store at

-20°C and use within 3

months.

[1][4]

Biological Activity and Mechanism of Action
ML786 dihydrochloride is a potent inhibitor of Raf kinases, which are key components of the

RAS-RAF-MEK-ERK (MAPK) signaling pathway. This pathway plays a crucial role in regulating

cell proliferation, differentiation, and survival.

Kinase Inhibitory Potency
The inhibitory activity of ML786 dihydrochloride has been quantified against various Raf

isoforms and other kinases, with the half-maximal inhibitory concentration (IC50) values
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presented below.

Target Kinase IC50 (nM) Reference(s)

B-RafV600E 2.1 [1][5]

C-Raf (Raf-1) 2.5 [1][5]

B-Raf (wild-type) 4.2 [1][5]

Abl-1 <0.5 [6][7]

RET 0.8 [6][7]

KDR (VEGFR2) 6.2 [6][7]

DDR2 7.0 [6][7]

EPHA2 11 [6][7]

Mechanism of Action
ML786 dihydrochloride exerts its biological effects by inhibiting the kinase activity of Raf

proteins. In many cancers, particularly melanoma, mutations in the B-Raf gene (such as

V600E) lead to constitutive activation of the MAPK/ERK pathway, driving uncontrolled cell

growth. By binding to the ATP-binding site of Raf kinases, ML786 dihydrochloride prevents

the phosphorylation of their downstream target, MEK. This, in turn, inhibits the phosphorylation

of ERK, leading to a blockage of the signaling cascade. The inhibition of pERK formation has

been shown to attenuate tumor growth in melanoma cell xenografts expressing the B-

RafV600E mutation.[1][2]
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Caption: The MAPK/ERK signaling pathway and the point of inhibition by ML786
dihydrochloride.

Experimental Protocols
The following sections provide generalized protocols for assessing the biochemical and cellular

activity of Raf inhibitors like ML786 dihydrochloride.

Biochemical Kinase Assay for IC50 Determination
This protocol describes a common method for determining the in vitro potency of a kinase

inhibitor using a luminescence-based assay that quantifies ATP consumption.

Materials:

Recombinant human Raf kinase (B-RafV600E, C-Raf, or wild-type B-Raf)

Kinase substrate (e.g., inactive MEK1)

ATP

Kinase assay buffer (e.g., 40 mM Tris, pH 7.4, 20 mM MgCl₂, 0.1 mg/mL BSA)

ML786 dihydrochloride stock solution (in DMSO)

Luminescence-based kinase activity assay kit (e.g., ADP-Glo™)

White, opaque 96- or 384-well plates

Plate reader with luminescence detection capabilities

Procedure:

Compound Dilution: Prepare a serial dilution of ML786 dihydrochloride in kinase assay

buffer. A typical starting concentration might be 10 µM, with 10-point, 3-fold serial dilutions.

Also, prepare a vehicle control (DMSO) and a no-enzyme control.

Reaction Setup:
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Add 5 µL of the diluted compound or vehicle to the wells of the microplate.

Add 10 µL of a solution containing the Raf kinase and its substrate in kinase assay buffer.

Pre-incubate the plate at room temperature for 10-15 minutes.

Initiate Kinase Reaction: Add 10 µL of ATP solution to each well to start the kinase reaction.

The final ATP concentration should be at or near the Km for the specific kinase.

Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).

ADP Detection: Stop the kinase reaction and measure the amount of ADP produced by

following the instructions of the luminescence-based assay kit. This typically involves adding

a reagent that converts ADP to ATP, followed by a luciferase/luciferin reaction to generate a

light signal.

Data Acquisition: Measure the luminescence signal using a plate reader.

Data Analysis:

Subtract the background luminescence (no-enzyme control) from all other readings.

Normalize the data with the vehicle control representing 100% kinase activity.

Plot the percent inhibition versus the logarithm of the inhibitor concentration.

Determine the IC50 value by fitting the data to a four-parameter logistic curve.
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Caption: A generalized workflow for determining the IC50 of a kinase inhibitor.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 12 Tech Support

https://www.benchchem.com/product/b609181?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b609181?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Cellular Assay for Inhibition of ERK Phosphorylation
This protocol outlines a method to assess the ability of ML786 dihydrochloride to inhibit the

MAPK/ERK pathway in a cellular context by measuring the levels of phosphorylated ERK

(pERK).

Materials:

Cancer cell line with a known B-Raf mutation (e.g., A375 melanoma cells, which are B-

RafV600E)

Cell culture medium and supplements

ML786 dihydrochloride stock solution (in DMSO)

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

Primary antibodies: anti-pERK1/2, anti-total ERK1/2, and anti-loading control (e.g., GAPDH

or β-actin)

HRP-conjugated secondary antibodies

Chemiluminescent substrate

Protein quantification assay (e.g., BCA assay)

SDS-PAGE and Western blotting equipment

Procedure:

Cell Culture and Treatment:

Seed the cells in multi-well plates and allow them to adhere overnight.

Treat the cells with various concentrations of ML786 dihydrochloride for a specified time

(e.g., 2-24 hours). Include a vehicle control (DMSO).

Cell Lysis:
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Wash the cells with ice-cold PBS.

Lyse the cells with lysis buffer on ice.

Centrifuge the lysates to pellet cell debris and collect the supernatant.

Protein Quantification: Determine the protein concentration of each lysate.

Western Blotting:

Normalize the protein amounts for each sample and prepare them for SDS-PAGE.

Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose

membrane.

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in

TBST).

Incubate the membrane with the primary antibody against pERK1/2 overnight at 4°C.

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

Detect the signal using a chemiluminescent substrate and an imaging system.

Stripping and Re-probing:

Strip the membrane and re-probe with antibodies against total ERK1/2 and a loading

control to ensure equal protein loading.

Data Analysis:

Quantify the band intensities using densitometry software.

Normalize the pERK signal to the total ERK signal and the loading control.

Compare the pERK levels in the treated samples to the vehicle control to determine the

extent of inhibition.
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Synthesis and Characterization
The synthesis of complex small molecules like ML786 dihydrochloride involves multi-step

organic chemistry procedures. While a detailed, publicly available synthesis protocol for this

specific compound is not readily found, the general approach for creating

tetrahydronaphthalene Raf inhibitors has been described in the medicinal chemistry literature.

The synthesis would likely involve the coupling of a substituted benzamide moiety with a

functionalized tetrahydronaphthalene core, followed by the introduction of the 1,8-

naphthyridinone group.

Characterization of the final compound and intermediates would typically involve a suite of

analytical techniques to confirm the structure and purity, including:

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical

structure.

Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern.

High-Performance Liquid Chromatography (HPLC): To determine the purity of the compound.

Elemental Analysis: To confirm the elemental composition.

Conclusion
ML786 dihydrochloride is a potent and selective inhibitor of Raf kinases with demonstrated

activity in preclinical models of cancers driven by B-Raf mutations. Its well-defined mechanism

of action, oral bioavailability, and significant in vitro and in vivo efficacy make it a valuable tool

for research into the MAPK/ERK signaling pathway and a potential candidate for further

therapeutic development. The experimental protocols provided in this guide offer a framework

for researchers to investigate the properties of ML786 dihydrochloride and similar kinase

inhibitors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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